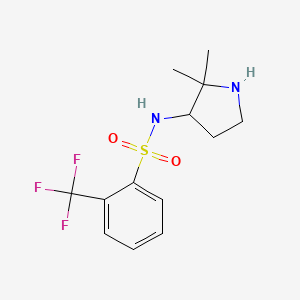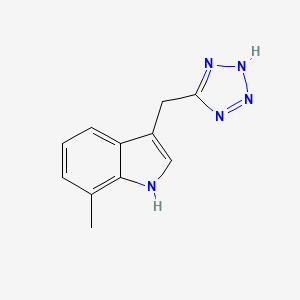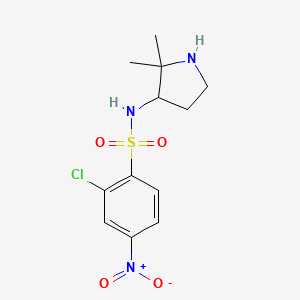![molecular formula C16H24FNO3S B6975345 N-[(2-fluoro-3-methoxyphenyl)methyl]-4-(methylsulfonylmethyl)cyclohexan-1-amine](/img/structure/B6975345.png)
N-[(2-fluoro-3-methoxyphenyl)methyl]-4-(methylsulfonylmethyl)cyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-fluoro-3-methoxyphenyl)methyl]-4-(methylsulfonylmethyl)cyclohexan-1-amine is a complex organic compound characterized by the presence of a fluoro-substituted phenyl group, a methoxy group, and a cyclohexane ring with a methylsulfonylmethyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-fluoro-3-methoxyphenyl)methyl]-4-(methylsulfonylmethyl)cyclohexan-1-amine typically involves multiple steps:
Formation of the Fluoro-Methoxy Phenyl Intermediate:
Cyclohexane Ring Formation: The cyclohexane ring is synthesized through a series of cyclization reactions, often involving Grignard reagents or other organometallic compounds.
Amine Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylsulfonylmethyl groups, leading to the formation of corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can target the fluoro group or the cyclohexane ring, potentially leading to defluorination or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Defluorinated or hydrogenated derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
N-[(2-fluoro-3-methoxyphenyl)methyl]-4-(methylsulfonylmethyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features, which may interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
作用机制
The mechanism of action of N-[(2-fluoro-3-methoxyphenyl)methyl]-4-(methylsulfonylmethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups may enhance binding affinity and specificity, while the sulfonylmethyl group can modulate the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
N-[(2-fluoro-3-methoxyphenyl)methyl]-4-(methylsulfonylmethyl)cyclohexan-1-amine: Unique due to its combination of fluoro, methoxy, and sulfonylmethyl groups.
N-[(2-chloro-3-methoxyphenyl)methyl]-4-(methylsulfonylmethyl)cyclohexan-1-amine: Similar structure but with a chloro group instead of a fluoro group.
N-[(2-fluoro-3-methoxyphenyl)methyl]-4-(methylsulfonylmethyl)cyclohexan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness: The presence of the fluoro group in this compound imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-[(2-fluoro-3-methoxyphenyl)methyl]-4-(methylsulfonylmethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO3S/c1-21-15-5-3-4-13(16(15)17)10-18-14-8-6-12(7-9-14)11-22(2,19)20/h3-5,12,14,18H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMBEJUHULUHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CNC2CCC(CC2)CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methoxy-N-[(3-methyl-1,2-oxazol-5-yl)methyl]spiro[3.3]heptan-1-amine](/img/structure/B6975276.png)
![[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanone](/img/structure/B6975280.png)

![N-[4-[(3-methoxyspiro[3.3]heptan-1-yl)amino]phenyl]propanamide](/img/structure/B6975294.png)
![N-[3-[(2,5-dimethyloxolan-3-yl)amino]propyl]thiophene-2-carboxamide](/img/structure/B6975323.png)
![2-[1-(1-Carboxycyclopropanecarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B6975324.png)
![3,3-difluoro-N-[[1-(4-methoxyphenyl)pyrazol-4-yl]methyl]cyclobutan-1-amine](/img/structure/B6975330.png)
![tert-butyl (2S)-2-[1-(3,6-dihydro-2H-pyran-5-ylmethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B6975334.png)
![3-Methyl-1-[2-(2-methylpiperidin-1-yl)pyridine-4-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6975341.png)
![5-cyclopropyl-N-[1-(oxan-4-yl)ethyl]-1-propylpyrazol-4-amine](/img/structure/B6975356.png)
![(2S)-1-[(1-tert-butyltriazol-4-yl)methyl]-N-(2,2-difluoroethyl)piperidine-2-carboxamide](/img/structure/B6975359.png)
![1-(1-ethylpyrazol-4-yl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine](/img/structure/B6975366.png)
